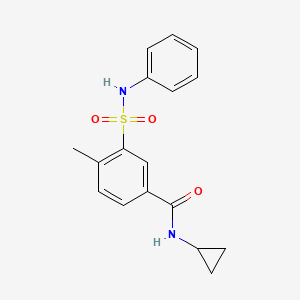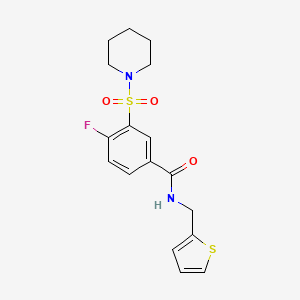
3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide, also known as FFMB, is a synthetic compound that has been of great interest to the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. FFMB is a member of the benzamide family of compounds, which are known for their diverse biological activities. In
Mécanisme D'action
The mechanism of action of 3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell proliferation and inflammation. 3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs has been linked to the induction of cell cycle arrest and apoptosis in cancer cells. 3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide has been shown to have several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of inflammatory mediators such as prostaglandins, and inhibit the growth of several Gram-positive bacteria. Moreover, 3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide has been shown to have low toxicity and high selectivity towards cancer cells, making it a potential candidate for the development of anticancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide has several advantages for lab experiments. It is easy to synthesize, has high purity, and exhibits potent biological activity against several targets. Moreover, 3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide has low toxicity and high selectivity towards cancer cells, making it a potential candidate for the development of anticancer drugs. However, there are also some limitations associated with 3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide. It has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. Moreover, 3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
Orientations Futures
Despite the limitations associated with 3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide, there are several future directions that can be explored to further understand its potential applications. One direction is to investigate the pharmacokinetic properties of 3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide in vivo, including its metabolism, distribution, and excretion. Another direction is to explore the potential of 3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide as a lead compound for the development of novel anticancer drugs. Moreover, the antibacterial activity of 3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide can be further explored to develop new antibiotics to combat bacterial infections. Lastly, the potential of 3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis can be investigated.
Méthodes De Synthèse
3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide can be synthesized through a multi-step process starting with commercially available starting materials. The synthesis involves the reaction of 3-fluorobenzoic acid with 5-fluoro-2-methylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with a mixture of acetic anhydride and acetic acid to yield 3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide in good yield and purity.
Applications De Recherche Scientifique
3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to possess potent inhibitory activity against several cancer cell lines, including breast, lung, and colon cancer. 3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide has also been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Moreover, 3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide has been shown to have antibacterial activity against several Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.
Propriétés
IUPAC Name |
3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO/c1-9-5-6-12(16)8-13(9)17-14(18)10-3-2-4-11(15)7-10/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKSLCCJPBEKOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369026 |
Source


|
| Record name | 3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
710309-87-8 |
Source


|
| Record name | 3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1H-benzimidazol-1-ylmethyl)-N-{[1-(4-morpholinyl)cyclopentyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4949245.png)
![ethyl 4-{3-[(4-chlorobenzyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4949267.png)


![3-(3,4-difluorophenyl)-N-[2-(2-pyrazinyl)ethyl]propanamide](/img/structure/B4949292.png)
![1,2-dichloro-3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzene](/img/structure/B4949294.png)
![N,N'-[(4-chlorophenyl)methylene]bisacrylamide](/img/structure/B4949296.png)


![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)methanamine](/img/structure/B4949318.png)
![ethyl 4-amino-2-({2-[(4-methyl-3-nitrophenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B4949324.png)

![6-[2-(allyloxy)benzyl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B4949335.png)